molecular formula C14H9NO2 B3278301 2-Phenylbenzo[d]oxazole-5-carbaldehyde CAS No. 67563-39-7

2-Phenylbenzo[d]oxazole-5-carbaldehyde

Cat. No.: B3278301
CAS No.: 67563-39-7
M. Wt: 223.23 g/mol
InChI Key: IBXJJTCCXPALNG-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C14H9NO2 It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[d]oxazole-5-carbaldehyde typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. One common method includes the use of glacial acetic acid as a catalyst, where the reaction mixture is refluxed to yield the desired product . Another approach involves the use of metal catalysts or nanocatalysts to facilitate the reaction under milder conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[d]oxazole-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 2-Phenylbenzo[d]oxazole-5-carboxylic acid

    Reduction: 2-Phenylbenzo[d]oxazole-5-methanol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

2-Phenylbenzo[d]oxazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylbenzo[d]oxazole-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-Phenylbenzo[d]oxazole-5-methanol: The reduced form of 2-Phenylbenzo[d]oxazole-5-carbaldehyde, with an alcohol group instead of an aldehyde.

    2-Phenylbenzo[d]oxazole-5-carboxylic acid: The oxidized form, with a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of the aldehyde group, which allows it to participate in a variety of chemical reactions that are not possible with its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-phenyl-1,3-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)15-14(17-13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXJJTCCXPALNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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